GN2M3GN2-2AB

Catalog No.
S12552022
CAS No.
M.F
C57H92N6O36
M. Wt
1437.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GN2M3GN2-2AB

Product Name

GN2M3GN2-2AB

IUPAC Name

2-[[2-acetamido-4-[3-acetamido-5-[4-[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide

Molecular Formula

C57H92N6O36

Molecular Weight

1437.4 g/mol

InChI

InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73)

InChI Key

YGGMISLMPMVBFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O

GN2M3GN2-2AB is a complex organic compound with the molecular formula C57H92N6O36 and a molecular weight of approximately 1437.36 g/mol. It is categorized under the class of glycosides and is notable for its intricate structure, which includes multiple sugar moieties and nitrogenous components. The compound's detailed structural representation can be accessed through chemical databases such as PubChem, where it is listed under the Compound Identifier (CID) 132274905 . GN2M3GN2-2AB has potential applications in various fields, including pharmaceuticals and biochemistry.

In Living Systems - PMC" class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC10885656/" rel="nofollow noopener" target="_blank"> .
  • Formation of Amide Bonds: The compound can potentially form amide bonds through reactions with carboxylic acids, which is significant in biochemical pathways
    • Antioxidant Activity: Compounds containing multiple hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress.
    • Antimicrobial Properties: Some glycosides demonstrate antimicrobial effects due to their ability to disrupt microbial cell membranes or inhibit metabolic processes.

    Further research is needed to elucidate the specific biological activities associated with GN2M3GN2-2AB.

  • The synthesis of GN2M3GN2-2AB can be approached through several methods:

    • Chemical Synthesis: This involves stepwise assembly of the compound's structure using organic synthesis techniques, including glycosylation reactions to form glycosidic bonds.
    • Enzymatic Synthesis: Utilizing specific enzymes (e.g., glycosyltransferases) to catalyze the formation of glycosidic bonds can lead to more efficient synthesis with fewer byproducts.
    • Biotechnological Approaches: Microbial fermentation processes may also be employed to produce GN2M3GN2-2AB using genetically modified organisms designed to synthesize complex glycosides.

    GN2M3GN2-2AB has potential applications across various sectors:

    • Pharmaceuticals: Its unique structure may allow it to serve as a lead compound in drug development, particularly for targeting specific biological pathways.
    • Nutraceuticals: Due to possible health benefits, it could be explored as an ingredient in dietary supplements.
    • Research Tools: The compound may be useful in biochemical research for studying glycosylation processes and cellular interactions.

    Interaction studies involving GN2M3GN2-2AB could focus on its binding affinities with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for determining its potential therapeutic uses and mechanisms of action. Such studies typically employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions.

    Several compounds share structural features with GN2M3GN2-2AB, allowing for comparative analysis:

    Compound NameMolecular FormulaUnique Features
    Compound AC56H90N6O35Lacks one sugar unit compared to GN2M3GN2-2AB
    Compound BC58H94N6O37Contains an additional hydroxyl group
    Compound CC57H92N6O36Identical molecular formula but different stereochemistry

    Uniqueness of GN2M3GN2-2AB

    What distinguishes GN2M3GN2-2AB from similar compounds is its specific arrangement of sugar moieties and nitrogenous groups, which may confer unique biological activities or interaction profiles not observed in its analogs.

    XLogP3

    -12.5

    Hydrogen Bond Acceptor Count

    37

    Hydrogen Bond Donor Count

    25

    Exact Mass

    1436.5552733 g/mol

    Monoisotopic Mass

    1436.5552733 g/mol

    Heavy Atom Count

    99

    Dates

    Modify: 2024-08-09

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